molecular formula C11H15N3O2 B1608971 2-(3-methylpiperazin-1-yl)pyridine-3-carboxylic Acid CAS No. 889957-87-3

2-(3-methylpiperazin-1-yl)pyridine-3-carboxylic Acid

Cat. No. B1608971
M. Wt: 221.26 g/mol
InChI Key: WSNTXKJWPIIOCS-UHFFFAOYSA-N
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Description

“2-(3-methylpiperazin-1-yl)pyridine-3-carboxylic Acid” is a chemical compound1. Its structure holds immense potential for scientific research, from drug development to catalysis1.



Synthesis Analysis

There are no specific synthesis methods available for “2-(3-methylpiperazin-1-yl)pyridine-3-carboxylic Acid”. However, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra23.



Molecular Structure Analysis

The exact molecular structure of “2-(3-methylpiperazin-1-yl)pyridine-3-carboxylic Acid” is not available. However, the IR spectrum of a similar compound exhibits a strong nitrile stretching vibration band at ν = 2203 cm −14.



Chemical Reactions Analysis

There are no specific chemical reactions available for “2-(3-methylpiperazin-1-yl)pyridine-3-carboxylic Acid”. However, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra23.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-methylpiperazin-1-yl)pyridine-3-carboxylic Acid” are not available.


Scientific Research Applications

Crystal Engineering and Supramolecular Synthons

  • The study of pyrazinic acid and isomeric methylpyrazine carboxylic acids, including analogs of 2-(3-methylpiperazin-1-yl)pyridine-3-carboxylic Acid, reveals their role in crystal engineering. The recurrence of carboxylic acid-pyridine supramolecular synthon V, characterized by specific hydrogen bonding patterns, is crucial for self-assembly in crystal structures. This supramolecular interaction is pivotal for designing crystal structures and understanding the molecular features that govern the assembly of pyridine and pyrazine carboxylic acids, aiding future crystal engineering strategies (Peddy Vishweshwar et al., 2002).

Medicinal Chemistry and Drug Development

  • The synthesis of antimicrobial agents leveraging analogs of 2-(3-methylpiperazin-1-yl)pyridine-3-carboxylic Acid demonstrates the significance of these compounds in developing new therapeutics. The metabolism of these compounds to their piperazinyl derivatives in vivo underscores their potential utility in designing drugs with specific metabolic pathways (T. Uno et al., 1993).
  • The development of histamine H4 receptor ligands from 2-aminopyrimidines, working from a pyrimidine hit identified in a screening campaign, highlights the use of structural analogs in optimizing potency and identifying compounds with significant in vitro and in vivo activities. This research supports the potential of H4 receptor antagonists in treating pain and inflammation (R. Altenbach et al., 2008).

Chemical Synthesis and Ligand Design

  • Research into arylpiperazines and their conversion into tridentate ligands for complexation with the fac-{Re(CO)3}+ core demonstrates the utility of 2-(3-methylpiperazin-1-yl)pyridine-3-carboxylic Acid analogs in designing complexes with specific coordination geometries. These complexes have implications for understanding molecular interactions and developing new materials (Lihui Wei et al., 2004).

Safety And Hazards

The safety and hazards of “2-(3-methylpiperazin-1-yl)pyridine-3-carboxylic Acid” are not available. However, most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells. The results indicate that the compounds are nontoxic to human cells2.


Future Directions

The future directions of “2-(3-methylpiperazin-1-yl)pyridine-3-carboxylic Acid” are not available. However, the molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development2.


properties

IUPAC Name

2-(3-methylpiperazin-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-8-7-14(6-5-12-8)10-9(11(15)16)3-2-4-13-10/h2-4,8,12H,5-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNTXKJWPIIOCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378096
Record name 2-(3-Methylpiperazin-1-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methylpiperazin-1-yl)pyridine-3-carboxylic Acid

CAS RN

889957-87-3
Record name 2-(3-Methylpiperazin-1-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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